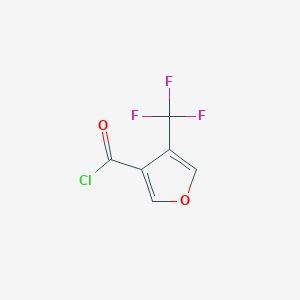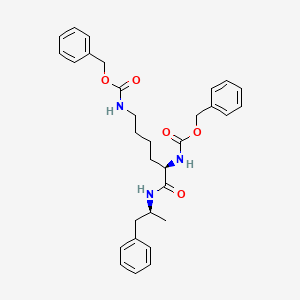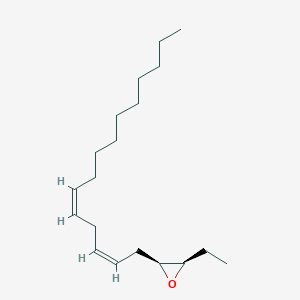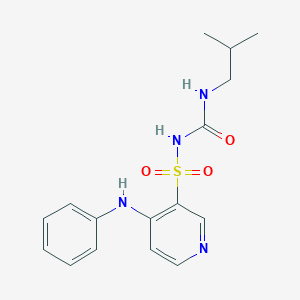
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea is a complex organic compound that features a sulfonylurea group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an aniline and pyridine moiety in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea typically involves multi-step organic synthesis techniques. One common method includes the reaction of 4-anilinopyridine with sulfonyl chloride to form the sulfonyl derivative, which is then reacted with 3-(2-methylpropyl)urea under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, sulfonylurea compounds are known to stimulate insulin release by binding to the sulfonylurea receptor on pancreatic beta cells .
Comparison with Similar Compounds
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea can be compared with other sulfonylurea compounds, such as:
Tolbutamide: Used in the treatment of type 2 diabetes.
Glibenclamide: Another antidiabetic agent with a similar mechanism of action.
Chlorpropamide: Known for its long duration of action in diabetes management.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonylureas .
Properties
Molecular Formula |
C16H20N4O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(4-anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C16H20N4O3S/c1-12(2)10-18-16(21)20-24(22,23)15-11-17-9-8-14(15)19-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,17,19)(H2,18,20,21) |
InChI Key |
ZRXHMFXZUAUNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


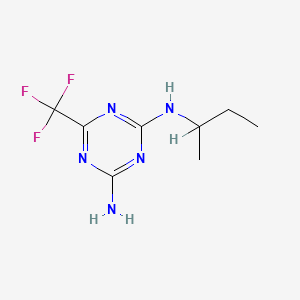

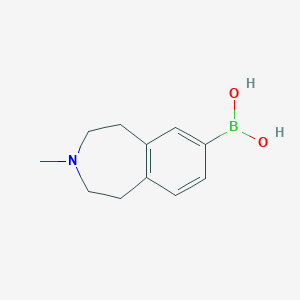
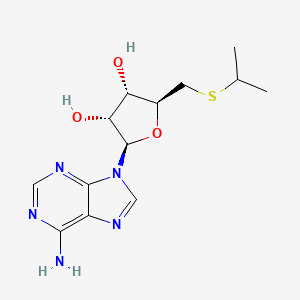
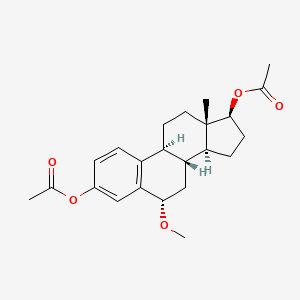
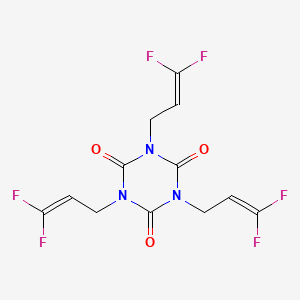
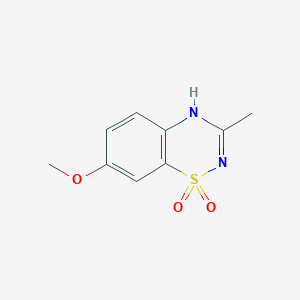
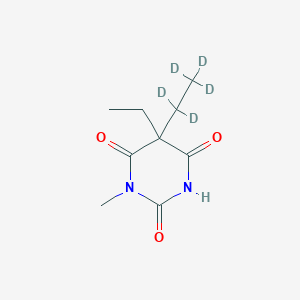
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)

![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)
